![molecular formula C14H17N3OS B5642235 5-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B5642235.png)
5-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazol derivatives, such as "5-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-1,3,4-oxadiazol-2-amine," involves several key steps including the formation of oxadiazole rings. Research on similar compounds, such as the continuous synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid, highlights the importance of selecting appropriate reactants and conditions to ensure high yield and safety, addressing challenges like explosive risks and low total yield in conventional synthesis methods (艳梅 董, 2023).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including our compound of interest, often features complex interactions such as hydrogen bonding and π-interactions, which can significantly influence their properties and reactivity. For example, the crystal structure analysis of a similar compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, demonstrates the presence of wave-like two-dimensional molecular layers formed through N-H···N hydrogen bonds and strong π-interactions (Ying-Jie Zhu et al., 2021).
Chemical Reactions and Properties
Oxadiazole derivatives engage in various chemical reactions, contributing to their versatile chemical properties. The synthesis of thiazoles from 1,3,4-oxadiazoles, for instance, involves treating oxadiazoles with 3-chloropentane-2,4-dione, showcasing the reactivity of oxadiazole rings and their potential for chemical transformations (Nico Paepke et al., 2009).
Physical Properties Analysis
The physical properties of "5-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-1,3,4-oxadiazol-2-amine" would be influenced by its molecular structure, including factors like crystallography and intermolecular forces. Similar compounds demonstrate specific crystalline structures and densities, which can be indicative of their stability and behavior in different conditions (Ying-Jie Zhu et al., 2021).
properties
IUPAC Name |
5-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-4-12-11(3-1)10(8-19-12)7-15-14-17-16-13(18-14)9-5-6-9/h8-9H,1-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYVYZRSWGRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)CNC3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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